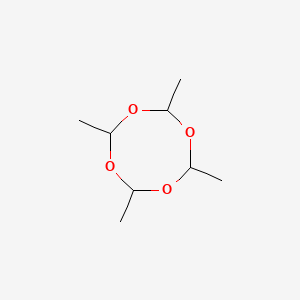
Sodium oxalate
説明
Sodium oxalate, also known as dithis compound, is a chemical compound with the formula Na₂C₂O₄. It is the sodium salt of oxalic acid and consists of sodium cations (Na⁺) and oxalate anions (C₂O₄²⁻). This compound is a white, crystalline, odorless solid that decomposes above 290°C . It is commonly used as a reducing agent and a primary standard for standardizing potassium permanganate solutions .
作用機序
Target of Action
Sodium oxalate, or dithis compound, is the sodium salt of oxalic acid . The primary target of this compound is calcium ions present in the blood . It acts as a chelating agent and binds with these calcium ions to form insoluble precipitates of calcium oxalates .
Mode of Action
This compound acts as a reducing agent . When it interacts with its primary target, the calcium ions, it forms calcium oxalate, which is insoluble . This interaction results in the reduction of free calcium ions in the blood .
Biochemical Pathways
This compound is involved in the oxalate-calcium pathway. In this pathway, this compound binds with calcium ions to form calcium oxalate, reducing the concentration of free calcium ions . This process is particularly relevant in the context of kidney stone formation, where the poor solubility of calcium oxalate makes it a risk factor .
Pharmacokinetics
It is known that this compound can act as a reducing agent, and it may be used as a primary standard for standardizing potassium permanganate (kmno4) solutions
Result of Action
The primary result of this compound’s action is the formation of calcium oxalate, an insoluble compound . This can lead to the formation of kidney stones, as calcium oxalate is a major component of the most common type of kidney stone . Therefore, high levels of this compound can contribute to kidney stone formation.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other ions in the environment can affect the chelating action of this compound . Additionally, the pH of the environment can influence the solubility of the formed calcium oxalate . It’s also important to note that this compound is a white, crystalline, odorless solid, that decomposes above 290 °C , indicating that high temperatures can affect its stability.
生化学分析
Biochemical Properties
Sodium oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the Oxalate Biosynthetic Component (Obc1) from Burkholderia mallei catalyzes the biosynthesis of oxalate, acetoacetate, and free CoA from oxaloacetate and a short chain acyl-CoA . The optimal enzyme activity was measured at pH 8.0 and a temperature around 44°C .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, the Obc1 enzyme from B. mallei uses this compound as a substrate to produce oxalate, acetoacetate, and free CoA . This process involves binding interactions with the enzyme, leading to changes in gene expression and enzyme activation .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as Obc1 in the biosynthesis of oxalate . This could also include any effects on metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: Sodium oxalate can be synthesized through the neutralization of oxalic acid with sodium hydroxide (NaOH) in a 1:2 acid-to-base molar ratio. The reaction yields anhydrous this compound, which can be thoroughly dried by heating to between 200 and 250°C . Another method involves the decomposition of sodium formate by heating it at temperatures exceeding 360°C .
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing oxalic acid with sodium hydroxide, followed by evaporation and drying of the resulting solution. The process ensures the production of high-purity this compound suitable for various applications .
Types of Reactions:
Decomposition: this compound decomposes above 290°C to form sodium carbonate (Na₂CO₃) and carbon monoxide (CO). [ \text{Na}_2\text{C}_2\text{O}_4 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO} ]
Reaction with Vanadium Pentoxide: When heated between 200 and 525°C with vanadium pentoxide (V₂O₅) in a 1:2 molar ratio, this compound forms sodium vanadium oxibronze and releases carbon dioxide (CO₂). [ x \text{Na}_2\text{C}_2\text{O}_4 + 2 \text{V}_2\text{O}_5 \rightarrow 2 \text{Na}_x\text{V}_2\text{O}_5 + 2x \text{CO}_2 ]
Common Reagents and Conditions:
Reagents: Sodium hydroxide, oxalic acid, vanadium pentoxide.
Conditions: Heating to specific temperatures (200-525°C) depending on the desired reaction.
Major Products:
- Sodium carbonate (Na₂CO₃)
- Carbon monoxide (CO)
- Sodium vanadium oxibronze (NaₓV₂O₅)
- Carbon dioxide (CO₂)
科学的研究の応用
Sodium oxalate has diverse applications in scientific research:
類似化合物との比較
Oxalic Acid (H₂C₂O₄): The parent compound of sodium oxalate, a strong organic acid that forms oxalate ions in solution.
Calcium Oxalate (CaC₂O₄): An insoluble salt formed by the reaction of oxalate ions with calcium ions, commonly found in kidney stones.
Potassium Oxalate (K₂C₂O₄): Another oxalate salt with similar properties to this compound.
Uniqueness of this compound: this compound is unique due to its specific applications as a reducing agent and a primary standard in analytical chemistry. Its ability to chelate calcium ions also makes it significant in biological and medical research .
特性
IUPAC Name |
disodium;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCPFRVNHGOPAG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2C2O4, C2Na2O4 | |
| Record name | SODIUM OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | sodium oxalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_oxalate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037018 | |
| Record name | Sodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium oxalate is an odorless white solid. Sinks and mixes slowly with water. (USCG, 1999), White odorless solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS] | |
| Record name | SODIUM OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium oxalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17626 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Density |
2.27 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | SODIUM OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
62-76-0 | |
| Record name | SODIUM OXALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9078 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Disodium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanedioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U0V68LT9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-](/img/structure/B7821826.png)







![(1S,2R,4R,5S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-1,5-diol](/img/structure/B7821869.png)
